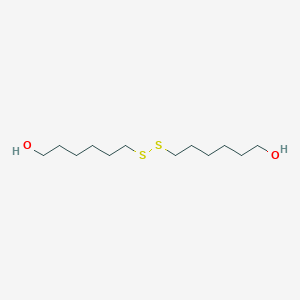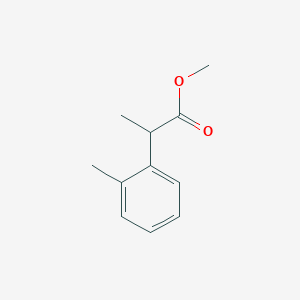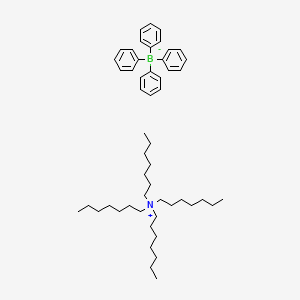
Tetraheptylammonium tetraphenylborate
Vue d'ensemble
Description
Tetraheptylammonium tetraphenylborate (TPA-TPPB) is a quaternary ammonium salt of tetraheptylammonium cation and tetraphenylborate anion, which is widely used as a reagent in a variety of scientific research applications. TPA-TPPB has been used in the synthesis of a variety of organic compounds, as well as in the study of enzyme kinetics, biochemical and physiological effects, and electrochemical processes.
Applications De Recherche Scientifique
Ionic Interactions and Conductance
Tetraheptylammonium tetraphenylborate has been studied for its ionic interactions and conductance properties in various solvents. For example, its electrical conductance was analyzed in methanol and acetonitrile, providing insights into ion-ion and ion-solvent interactions (Das, Saha, & Hazra, 2000). Another study focused on the viscosities of tetraheptylammonium tetraphenylborate in acetonitrile, evaluating viscosity coefficients and their temperature dependence, again shedding light on ion-solvent interactions (Saha & Das, 2000).
Electrochemistry and Interfacial Studies
Electrochemical studies have utilized tetraheptylammonium tetraphenylborate, particularly in understanding interfacial tension and capacity at the water/1,2-dichloroethane interface. This research helps in comprehending the specific adsorption of cations and the influence of organic cations at the interface (Lhotský, Mareček, Záliš, & Samec, 2005).
Application in Organic Synthesis
Tetraheptylammonium tetraphenylborate finds application in organic synthesis, such as in the palladium-catalyzed phenylation of allylic acetates (Legros & Fiaud, 1990). Its role in facilitating various organic reactions highlights its significance in synthetic chemistry.
Ion-Selective Electrodes and Analytical Applications
This compound is also relevant in the development of ion-selective electrodes. A study demonstrates its use in creating a silver/silver tetraphenylborate electrode for electrochemical studies, extending its application to ion-selective electrodes (Clarke, Schiffrin, & Wiles, 1989).
Photolysis and Environmental Interactions
Tetraphenylborate, a related compound, has been studied for its behavior in environmental contexts, particularly in its degradation via indirect photolysis initiated by humic substances in natural waters. This research is crucial for understanding the environmental impact of such compounds (Mills & Sulliban, 1995).
Biophysical Applications
In biophysical studies, tetraphenylborate has been utilized to investigate ion transport within lipid bilayers, providing insights into membrane dynamics and potential energy barriers for ion movement (Andersen & Fuchs, 1975).
Propriétés
IUPAC Name |
tetraheptylazanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N.C24H20B/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h5-28H2,1-4H3;1-20H/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJAQRCBXXYPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H80BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434023 | |
| Record name | Tetraphenylboron tetraheptylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
730.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22560-28-7 | |
| Record name | Tetraphenylboron tetraheptylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraheptylammonium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



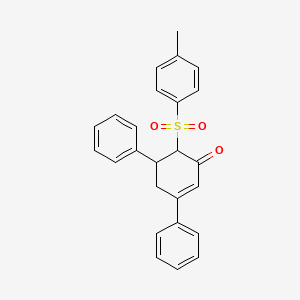

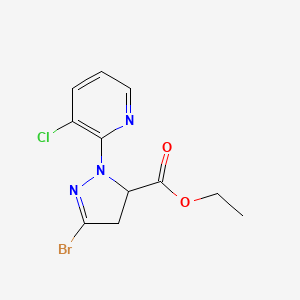
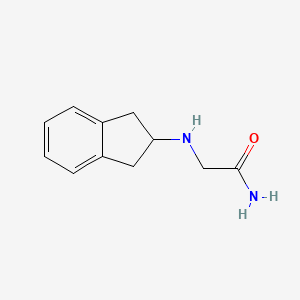

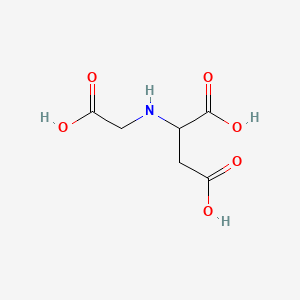
![1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1609728.png)

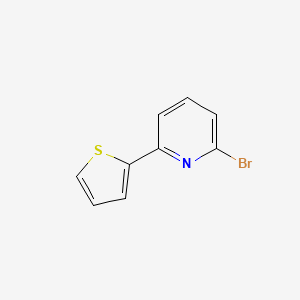
![Ethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1609734.png)
![methyl (2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B1609735.png)

